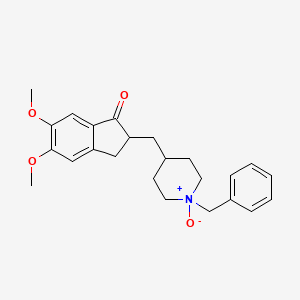

rac (cis/trans) Donepezil N-Oxide

Vue d'ensemble

Description

Le Donepezil N-oxyde est un dérivé du Donepezil, un inhibiteur de l'acétylcholinestérase bien connu utilisé principalement dans le traitement de la maladie d'Alzheimer. Le Donepezil N-oxyde est formé par l'oxydation du Donepezil et conserve de nombreuses propriétés pharmacologiques de son composé parent. Ce composé est intéressant en raison de ses applications thérapeutiques potentielles et de son rôle dans la compréhension des voies métaboliques du Donepezil.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Donepezil N-oxyde peut être synthétisé par l'oxydation du Donepezil. Une méthode courante implique l'utilisation d'agents oxydants tels que la Chloramine-T en milieu acide. La réaction se déroule généralement dans des conditions douces, avec une dépendance du premier ordre à la fois au Donepezil et à l'oxydant .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du Donepezil N-oxyde ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre d'étapes de purification telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : Le Donepezil N-oxyde subit principalement des réactions d'oxydation. Le processus d'oxydation implique la conversion de l'atome d'azote dans la molécule de Donepezil en un groupe fonctionnel N-oxyde.

Réactifs et conditions courants :

Agents oxydants : Chloramine-T, peroxyde d'hydrogène ou autres oxydants doux.

Conditions de réaction : Milieu acide, température contrôlée et temps de réaction spécifiques pour assurer une conversion complète.

Principaux produits formés : Le principal produit de la réaction d'oxydation est le Donepezil N-oxyde lui-même. Les produits d'oxydation ou de dégradation ultérieurs peuvent inclure divers dérivés hydroxylés ou déméthylés, selon les conditions de réaction .

Applications De Recherche Scientifique

Pharmacokinetics

Rac (cis/trans) Donepezil N-Oxide is studied to understand its metabolic pathways and pharmacokinetic properties. As a metabolite of Donepezil, it provides insights into how the parent compound is processed in the body. The compound undergoes oxidation primarily through cytochrome P450 enzymes, affecting its bioavailability and efficacy as a therapeutic agent.

Role in Alzheimer's Disease Research

This compound plays a critical role in Alzheimer's disease research due to its relationship with Donepezil. Investigations focus on:

- Binding Affinity : Studies show that this compound has a reduced binding affinity for acetylcholinesterase compared to Donepezil, yet it still contributes to cholinergic signaling pathways.

- Therapeutic Efficacy : Research indicates that understanding the effects of this metabolite can lead to improved therapeutic strategies for Alzheimer's patients, potentially leading to personalized treatment approaches based on metabolic profiles.

Combination Therapies

This compound is evaluated in combination with other drugs to assess potential synergistic effects. This includes studies on drug-drug interactions that may enhance cognitive function or mitigate side effects associated with standard treatments.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for quality control in pharmaceutical formulations. Its unique properties allow for precise detection and quantification using techniques like high-performance liquid chromatography (HPLC).

Comparative Analysis with Other Cognitive Disorder Treatments

The following table compares this compound with other common acetylcholinesterase inhibitors used in treating cognitive disorders:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Donepezil | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First-line treatment for Alzheimer's |

| Rivastigmine | Acetylcholinesterase Inhibitor | Inhibits both acetylcholinesterase and butyrylcholinesterase | Transdermal patch formulation |

| Galantamine | Acetylcholinesterase Inhibitor | Enhances release of acetylcholine | Acts as a nicotinic receptor modulator |

| Tacrine | Acetylcholinesterase Inhibitor | Inhibits acetylcholinesterase | First drug approved for Alzheimer's |

| This compound | Metabolite of Donepezil | Reduced affinity but contributes to cholinergic signaling | Unique metabolic origin influences pharmacological profile |

This comparative analysis highlights the distinct role of this compound as a metabolite, which may influence treatment strategies tailored to individual patient needs.

Case Study Overview

A notable case study involving Donepezil illustrates its efficacy in treating advanced Alzheimer's disease. The patient, diagnosed with severe dementia, exhibited significant cognitive and functional improvements after being treated with Donepezil within a clinical study context . This case underscores the importance of understanding metabolites like this compound, which may impact overall treatment outcomes.

Mécanisme D'action

Donepezil N-oxide, like its parent compound Donepezil, acts as an acetylcholinesterase inhibitor. It selectively and reversibly inhibits the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine in the central nervous system. By inhibiting this enzyme, Donepezil N-oxide increases the concentration of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function in patients with Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.

Uniqueness: Donepezil N-oxide is unique in that it represents an oxidized form of Donepezil, providing insights into the metabolic pathways and potential oxidative degradation products of Donepezil. Its study can help in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives .

Activité Biologique

Rac (cis/trans) Donepezil N-Oxide is an oxidized derivative of Donepezil, a well-established acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease. This compound has garnered interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Target and Mode of Action

The primary target of this compound is acetylcholinesterase (AChE) . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic transmission is crucial for cognitive functions such as learning and memory, particularly in neurodegenerative conditions like Alzheimer's disease .

Biochemical Pathways

The inhibition of AChE results in elevated acetylcholine levels, which significantly impacts the cholinergic pathway. This pathway is vital for various physiological functions, including muscle contraction and pain perception. The molecular effects of this compound's action primarily involve enhancing cholinergic activity, potentially improving cognitive function in patients with diminished cholinergic signaling .

Pharmacokinetics

As a metabolite of Donepezil, this compound is expected to share similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. Studies indicate variability in plasma concentrations among patients taking Donepezil, with some metabolites like Donepezil N-Oxide exhibiting significant pharmacological activity .

Research Findings

Recent studies have investigated the biological activity and therapeutic potential of this compound:

- Pharmacological Activity : Research indicates that both this compound and its parent compound demonstrate significant AChE inhibitory activity, which correlates with cognitive enhancement effects observed in animal models .

- Metabolic Variability : A study highlighted that plasma levels of active metabolites could exceed those of the parent drug in some individuals, suggesting that this compound may play a critical role in therapeutic efficacy .

- Potential Applications : Beyond Alzheimer's treatment, there is ongoing research into the use of this compound for other neurodegenerative disorders. Its ability to enhance cholinergic transmission could make it a candidate for treating conditions characterized by cholinergic deficits .

Data Table: Comparative Activity of Donepezil and Its Metabolites

| Compound | AChE Inhibition | Cognitive Enhancement | Clinical Relevance |

|---|---|---|---|

| Donepezil | High | Significant | Widely used for Alzheimer's |

| This compound | Moderate | Potentially significant | Emerging interest in research |

| 6-O-desmethyl-donepezil | Moderate | Under investigation | Possible role in therapeutic effects |

Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1 : A clinical trial involving patients with mild to moderate Alzheimer's disease showed improved cognitive scores when treated with formulations containing this compound alongside standard therapy .

- Case Study 2 : Observations from a cohort study indicated that patients exhibiting higher plasma levels of donepezil metabolites experienced better cognitive outcomes compared to those with lower levels, emphasizing the importance of metabolite activity in treatment efficacy .

Propriétés

IUPAC Name |

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPRYHONRUINMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458179 | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-84-5, 147427-77-8, 147427-78-9 | |

| Record name | Donepezil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL N-OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DONEPEZIL N-OXIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The research mentions donepezil metabolites, including donepezil N-oxide. Are these metabolites pharmacologically active, and how do their levels in patients compare to donepezil itself?

A1: Yes, the research indicates that donepezil is metabolized into several compounds, including 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) []. While the activity of 5DD is unknown, both 6DD and DNox exhibit pharmacological activity []. Interestingly, the study observed significant variability in plasma concentrations of donepezil and its metabolites among patients taking a 10mg daily dose. Notably, in some individuals, the plasma levels of the active metabolites, 6DD and DNox, actually surpassed those of the parent drug, donepezil []. This highlights the potential importance of considering metabolite activity when evaluating treatment efficacy.

Q2: The study focuses on developing a new method to measure donepezil and its metabolites. What is the significance of having a sensitive and accurate method for these measurements in a clinical setting?

A2: Developing a reliable and sensitive method for simultaneously measuring donepezil and its metabolites, such as the HPLC method described in the study [], is crucial for several reasons. Firstly, it enables researchers and clinicians to accurately monitor individual patient responses to donepezil therapy. Since plasma concentrations can vary significantly, understanding the actual levels of both the parent drug and its active metabolites can inform dosage adjustments to optimize treatment outcomes. Secondly, this detailed analysis allows for a more comprehensive investigation into the specific contributions of each metabolite to the overall therapeutic effect. This knowledge is vital for refining treatment strategies and potentially developing novel therapies that target specific metabolic pathways for improved efficacy and personalized medicine approaches.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.